molecular formula C9H12O2 B2513097 1-Allylcyclopent-3-ene-1-carboxylic acid CAS No. 2018119-80-5

1-Allylcyclopent-3-ene-1-carboxylic acid

Cat. No. B2513097
CAS RN: 2018119-80-5
M. Wt: 152.193
InChI Key: UECNTAYRDVQABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Allylcyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is also known by its IUPAC name "1-(prop-2-en-1-yl)cyclopent-3-ene-1-carboxylic acid" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantiomerically Pure Compound Synthesis

Research has illustrated the use of similar cyclic compounds in the synthesis of enantiomerically pure cyclopentene derivatives, which are crucial for creating specific chiral molecules. One study described the asymmetric synthesis of cyclopent-2-ene-1-carboxylic acid via palladium-catalyzed allylic alkylations, showcasing the compound's potential in synthesizing enantiomerically pure (-)-chaulmoogric acid, a significant compound in medicinal chemistry (Seemann et al., 2003).

Novel Reaction Methodologies

Another application involves the development of novel synthetic methodologies using carboxylic acid derivatives. For instance, the use of N-allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction to construct alkaloid-type frameworks demonstrates the flexibility of cyclic carboxylic acids in complex organic synthesis (Sonaglia et al., 2012).

Synthesis of Pharmaceutically Relevant Structures

Research also extends to the synthesis of pharmaceutically relevant structures, highlighting the role of cyclopentene carboxylic acids in drug development. The creation of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases their potential as building blocks for developing new trifluoromethylated compounds, which are prevalent in pharmaceuticals due to their ability to modulate biological activity (Grellepois et al., 2012).

Advancements in Catalysis

Moreover, advancements in catalysis have been demonstrated through the cobalt-catalyzed carboxylation of allylic C(sp3)-H bonds with CO2, converting allylarenes into styrylacetic acid derivatives. This showcases a novel application of cyclopentene derivatives in eco-friendly synthetic processes, emphasizing the importance of sustainable chemistry (Michigami et al., 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-prop-2-enylcyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNTAYRDVQABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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